molecular formula C20H25N3O B3121509 (9R)-9-Amine-6'-methoxy-Cinchonan CAS No. 287979-82-2

(9R)-9-Amine-6'-methoxy-Cinchonan

Cat. No.: B3121509
CAS No.: 287979-82-2
M. Wt: 323.4 g/mol
InChI Key: RIEKOKLABHBCGI-AFHBHXEDSA-N
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Description

(9R)-9-Amine-6’-methoxy-Cinchonan is a chiral compound derived from cinchona alkaloids These alkaloids are naturally occurring chemical compounds found in the bark of cinchona trees

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R)-9-Amine-6’-methoxy-Cinchonan typically involves multiple steps, starting from cinchona alkaloids such as quinine or quinidine. The process includes selective functional group modifications and stereoselective reactions to achieve the desired chiral configuration. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of (9R)-9-Amine-6’-methoxy-Cinchonan may involve large-scale extraction of cinchona alkaloids followed by chemical modifications. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(9R)-9-Amine-6’-methoxy-Cinchonan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(9R)-9-Amine-6’-methoxy-Cinchonan has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (9R)-9-Amine-6’-methoxy-Cinchonan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with similar structural features but different stereochemistry.

    Quinidine: A stereoisomer of quinine with distinct pharmacological properties.

    Cinchonine: Another related compound with a different functional group arrangement.

Uniqueness

(9R)-9-Amine-6’-methoxy-Cinchonan is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKOKLABHBCGI-AFHBHXEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 2
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 3
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 4
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 5
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 6
(9R)-9-Amine-6'-methoxy-Cinchonan

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